
(2-Chloro-1,1-difluoroethoxy)benzene, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, (C6H3ClF2OCH2CH3) is an organofluorine compound that is commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid with a boiling point of 118.8°C and a melting point of -70.9°C. It is slightly soluble in water and miscible in organic solvents. This compound is also known as 2-chloro-1,1-difluoroethoxybenzene, 2-chloro-1,1-difluoroethoxybenzene-98%, 2-chloro-1,1-difluoroethoxybenzene-99%, and 2-chloro-1,1-difluoroethoxybenzene-100%.
Wirkmechanismus
The mechanism of action of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, is not well understood. However, it is believed that this compound acts as an electrophile, meaning it is attracted to electrons. This attraction allows it to react with nucleophiles, which are molecules that contain a positively charged nucleus. The reaction of the nucleophile with the electrophile then results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, are not well understood. However, it is known that this compound can be toxic if ingested or inhaled in large amounts. It can also cause irritation to the skin and eyes if it comes into contact with them. Additionally, it is believed that this compound can have a mutagenic effect on cells, meaning it can cause mutations in DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2-Chloro-1,1-difluoroethoxy)benzene, 98%, in laboratory experiments is its low cost and availability. Additionally, it is highly reactive, making it an ideal reagent for many organic synthesis reactions. However, it is also highly toxic and can cause irritation to the skin and eyes if it comes into contact with them. Therefore, it is important to take safety precautions when using this compound in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-Chloro-1,1-difluoroethoxy)benzene, 98%. One potential direction is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, this compound could be used to study the reactivity of organic compounds, as well as the structure and properties of organic molecules. Furthermore, it could be used as a catalyst in the synthesis of polymers and other organic materials. Finally, it could be used in the development of new pesticides and other chemicals.
Synthesemethoden
The synthesis of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, can be achieved through a number of methods. One of the most common methods is the reaction of 1,1-difluoroethanol with phosphorus pentachloride, which results in the formation of (2-chloro-1,1-difluoroethoxy)benzene. This reaction proceeds in the presence of a suitable solvent such as dichloromethane. Another method of synthesis involves the reaction of 2-chloro-1,1-difluoroethanol with phosphorus pentachloride in the presence of a suitable solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis and to synthesize other organic compounds. It is also used as a catalyst in the synthesis of polymers and other organic materials. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It can also be used to study the reactivity of organic compounds, as well as to study the structure and properties of organic molecules.
Eigenschaften
IUPAC Name |
(2-chloro-1,1-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-8(10,11)12-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBGATPXNBUOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1-difluoroethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


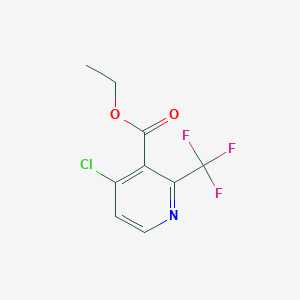
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
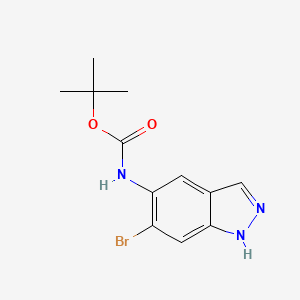
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
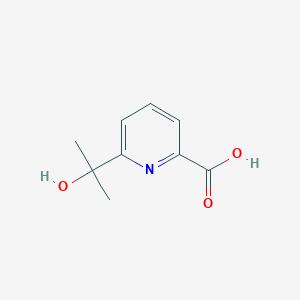


![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
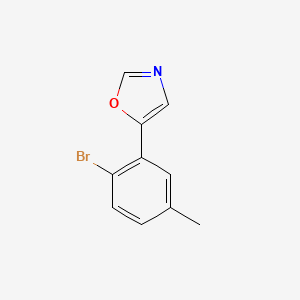

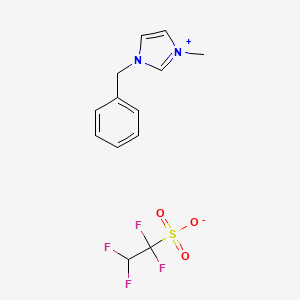
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)